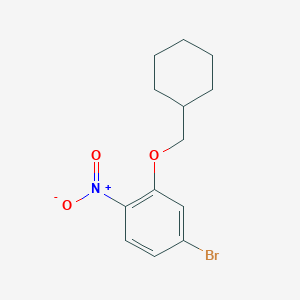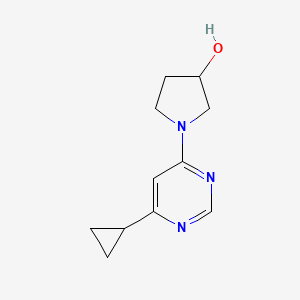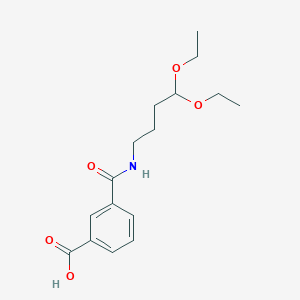
1-(4-Aminophenyl)-3-methylpiperidin-4-ol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic molecules often involves multiple steps, each requiring specific reagents and conditions. For example, the synthesis of amines, which might be relevant here, can involve alkylation or arylation reactions on nitrogen .Chemical Reactions Analysis
The chemical reactions involving a specific compound depend on its molecular structure and the conditions under which it’s reacted. Amines, for instance, can undergo a variety of reactions, including alkylation, acylation, and sulfonation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These can include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Wissenschaftliche Forschungsanwendungen
Fluorescent Sensing and Bacterial Imaging
A study describes the development of fluorescent sensors, including compounds structurally similar to 1-(4-Aminophenyl)-3-methylpiperidin-4-ol, for the selective recognition of aluminum ions. These sensors exhibit "OFF-ON type" fluorescent behavior in the presence of Al3+ ions and have been utilized for bacterial cell imaging, showcasing potential applications in environmental monitoring and biological research (Yadav & Singh, 2018).
Photophysical Properties
Research on the photophysical properties of N-phenyl substituted 4-aminostilbenes, related to 1-(4-Aminophenyl)-3-methylpiperidin-4-ol, reveals significant insights into their fluorescence enhancement. The introduction of N-phenyl substituents leads to a more planar geometry, resulting in a red shift in absorption and fluorescence spectra, and high fluorescence quantum yields. This "amino conjugation effect" suggests potential applications in designing fluorescent materials and optical devices (Yang, Chiou, & Liau, 2002).
Sigma Receptor Ligands
A study focused on the synthesis and biological profiling of new substituted 1-phenyl-2-cyclopropylmethylamines, which include structures related to 1-(4-Aminophenyl)-3-methylpiperidin-4-ol. These compounds exhibit high affinity for sigma receptors, important in neuropharmacology. The findings suggest applications in developing therapeutic agents targeting sigma receptors, which are implicated in several neurological disorders (Prezzavento et al., 2007).
DNA Interaction and Docking Studies
Research into novel Schiff base ligands derived from 2,6-diaminopyridine, structurally akin to 1-(4-Aminophenyl)-3-methylpiperidin-4-ol, has shown significant DNA binding activity. These ligands and their metal complexes have been investigated for their DNA interaction capabilities, suggesting potential applications in the development of new therapeutic agents and molecular probes (Kurt et al., 2020).
Oligonucleotide Synthesis
A study on the synthesis of 2-(N-formyl-N-methyl)aminoethyl deoxyribonucleoside phosphoramidite for oligonucleotide synthesis highlights the potential of compounds related to 1-(4-Aminophenyl)-3-methylpiperidin-4-ol in improving the efficiency and cost-effectiveness of therapeutic oligonucleotide production. This research may have implications for the development of novel nucleic acid-based therapeutics (Grajkowski et al., 2001).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-aminophenyl)-3-methylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9-8-14(7-6-12(9)15)11-4-2-10(13)3-5-11/h2-5,9,12,15H,6-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDZSYJUOOYEJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminophenyl)-3-methylpiperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[6-(Difluoromethyl)pyrimidin-4-yl]azetidin-3-ol](/img/structure/B1531619.png)
![1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B1531620.png)

![1-[(3-Bromo-5-methylphenyl)methyl]azetidine](/img/structure/B1531624.png)



![Ethyl 2-(benzyl{2-[(tert-butoxycarbonyl)amino]-2-methylpropyl}amino)acetate](/img/structure/B1531628.png)
